molecular formula C6H8O5S B7934748 4-Hydroxybenzenesulfonic Acid Hydrate

4-Hydroxybenzenesulfonic Acid Hydrate

Cat. No. B7934748
M. Wt: 192.19 g/mol
InChI Key: MTUFXSKAMJWLNG-UHFFFAOYSA-N
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Description

4-Hydroxybenzenesulfonic Acid Hydrate is a compound with the molecular formula C6H8O5S . It is functionally related to phenol and is an arenesulfonic acid that is phenol substituted by a sulfo group at C-4 . It is also known by other names such as p-Phenolsulfonic Acid Hydrate and 4-hydroxybenzenesulfonic acid;hydrate .


Synthesis Analysis

The synthesis of 4-Hydroxybenzenesulfonic acid involves heating phenol and 96% sulfuric acid to 50 ℃. An additional 1.25 kg of sulfuric acid is added and the reaction mixture is heated at 110 ℃ for 5 – 6 hours. During this period, reaction water, along with about 5% of the phenol, is distilled off .


Molecular Structure Analysis

The IUPAC name for 4-Hydroxybenzenesulfonic Acid Hydrate is 4-hydroxybenzenesulfonic acid;hydrate . The InChI representation is InChI=1S/C6H6O4S.H2O/c7-5-1-3-6 (4-2-5)11 (8,9)10;/h1-4,7H, (H,8,9,10);1H2 . The Canonical SMILES representation is C1=CC (=CC=C1O)S (=O) (=O)O.O .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxybenzenesulfonic Acid Hydrate is 192.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 192.00924453 g/mol . The topological polar surface area is 84 Ų . It has a heavy atom count of 12 and a complexity of 207 .

Scientific Research Applications

  • Quantum Chemical Modeling of Structure Formation and Proton Transfer

    Zyubina et al. (2012) studied hydrate clusters of related compounds and simulated water adsorption on the crystal surface of a derivative of 4-hydroxybenzenesulfonic acid. They found the presence of one H2O molecule per SO3H group is energetically favorable for the formation of clusters containing stoichiometric amounts of water (Zyubina et al., 2012).

  • Reduction-Inhibiting Matrix in Mass Spectrometry

    Visentini et al. (1991) discussed the use of 4-hydroxybenzenesulfonic acid as a reduction-inhibiting and general-purpose matrix in fast-atom bombardment liquid secondary-ion mass spectrometry. They found that it yields high-quality mass spectra comparable to those obtained in other matrices (Visentini et al., 1991).

  • Chromogenic System for Measuring Hydrogen Peroxide

    Fossati and Prencipe (2010) developed a chromogenic detection system that used a derivative of 4-hydroxybenzenesulfonic acid for assaying uric acid in biological fluids. This system was reliable and suitable for manual or automated procedures (Fossati & Prencipe, 2010).

  • Fluorescent Probe for Sensitive Detection and Imaging

    Chen et al. (2017) developed a fluorescent probe using a derivative of 4-hydroxybenzenesulfonic acid for hydrazine detection in aqueous solution and living cells. This probe exhibited high sensitivity and selectivity (Chen et al., 2017).

  • Hydrogen Bonding in Ammonium Salts of 5-Sulfosalicylic Acid

    Smith and Wermuth (2013) studied the structures of ammonium salts of a related compound, demonstrating the utility of the monoanion for generating stable hydrogen-bonded crystalline materials (Smith & Wermuth, 2013).

  • Synthesis and Structures of Luminescent Lanthanide Coordination Polymers

    Yang et al. (2008) synthesized novel framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate with lanthanide chlorides, yielding luminescent properties (Yang et al., 2008).

Safety And Hazards

4-Hydroxybenzenesulfonic Acid Hydrate can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

4-hydroxybenzenesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUFXSKAMJWLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzenesulfonic Acid Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EB Çelebi, F Hacıvelioğlu - Polymer Chemistry, 2017 - pubs.rsc.org
… 4-Hydroxybenzenesulfonic acid hydrate (>85%) was obtained from Tokyo Chemical Industry Co. (TCI), triethyl orthoformate (98%) was obtained from Alfa Aesar and used without …
Number of citations: 11 pubs.rsc.org
EB Çelebi, F Hacıvelioğlu - Polymer, 2022 - Elsevier
… 4-Hydroxybenzenesulfonic acid hydrate (>85%) was obtained from Tokyo Chemical Industry Co. (TCI), Triethyl orthoformate (98%) and 4-(trifluoromethyl) phenol (97%) was obtained …
Number of citations: 1 www.sciencedirect.com
L Yu, X Qiang, L Cui, B Chen, X Wang, X Wu - Journal of cleaner production, 2020 - Elsevier
… Firstly, molten 4-hydroxybenzenesulfonic acid hydrate and urea were mixed with deionized water in a four-necked flask with a stirring device, reflux condenser, thermometer, and …
Number of citations: 31 www.sciencedirect.com
H Wang, L Chen, H Yang, M Wang, L Yang… - Journal of Materials …, 2019 - pubs.rsc.org
… In addition, some other Brønsted acids, such as 4-hydroxybenzenesulfonic acid hydrate (BSA), p-toluene sulfonic acid (PTSA), n-hexanoic acid (NHA) and enanthic acid (EA), were also …
Number of citations: 47 pubs.rsc.org
L Ge, H Liu - Analytical Sciences, 2020 - jstage.jst.go.jp
… S1, Supporting Information) was pretreated with 4-hydroxybenzenesulfonic acid hydrate to obtain SPG7. Subsequently, 140 µL 0.1% SPG7 was added into the 500 µL of 2.08 nM …
Number of citations: 5 www.jstage.jst.go.jp

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